The compound known as PSMA-617 Linker is a significant innovation in the field of molecular imaging and targeted therapy for prostate cancer. It is specifically designed to bind to the prostate-specific membrane antigen, which is overexpressed in prostate cancer cells. The PSMA-617 Linker enhances the delivery of therapeutic agents and imaging probes to cancer cells, thereby improving diagnostic and treatment outcomes.
PSMA-617 is classified as a radioligand, which is a type of compound that binds to specific receptors on cancer cells, facilitating targeted imaging or therapy. It was developed from earlier PSMA-targeting compounds, with modifications aimed at optimizing its binding affinity and pharmacokinetic properties. The linker structure of PSMA-617 includes components such as 2-naphthyl-L-alanine and tranexamic acid, which play crucial roles in its interaction with the prostate-specific membrane antigen .
The synthesis of PSMA-617 involves several key steps using both linear and convergent synthetic strategies. A typical synthesis begins with the preparation of the PSMA-617 core structure, followed by the introduction of the linker and chelator components.
The molecular structure of PSMA-617 consists of a urea-based binding moiety connected through a linker to a cyclic chelator. The key features include:
The structural integrity allows for effective binding to the prostate-specific membrane antigen while minimizing off-target effects . The presence of hydrophobic interactions within the binding pocket enhances specificity .
PSMA-617 undergoes various chemical reactions during its synthesis and application:
The stability of these radiolabeled compounds is crucial for their effectiveness in clinical applications .
The mechanism by which PSMA-617 exerts its effects involves several steps:
This targeted approach minimizes damage to surrounding healthy tissues while maximizing therapeutic efficacy against prostate cancer .
PSMA-617 exhibits several notable physical and chemical properties:
These properties are critical for ensuring that PSMA-617 remains effective during storage and application in clinical settings .
PSMA-617 has numerous applications in both research and clinical practice:
The development of PSMA-617 has significantly advanced the field of targeted cancer therapies, providing new avenues for effective treatment strategies against prostate cancer .
Prostate-specific membrane antigen represents a transmembrane glycoprotein overexpressed in metastatic castration-resistant prostate cancer, with expression levels increasing proportionally with disease aggressiveness and Gleason scores [1] [4]. Its extracellular domain contains a glutamate-carboxypeptidase active site that enables high-affinity binding to urea-based inhibitors. This biochemical property permits the design of small molecules incorporating three critical components: a prostate-specific membrane antigen-binding motif (typically Glu-urea-Lys), a radiometal chelator, and a connecting linker region [5] [8]. The linker moiety serves as a molecular bridge that critically influences biodistribution profiles by modulating hydrophilicity, plasma protein interactions, metabolic stability, and binding affinity through auxiliary interactions with prostate-specific membrane antigen's hydrophobic subpockets [5] [6].
Targeted radioligand therapy exploits this molecular recognition, where Lutetium-177-labeled compounds deliver cytotoxic beta radiation specifically to prostate-specific membrane antigen-expressing cells. Clinical studies demonstrate that prostate-specific membrane antigen-targeted therapy significantly extends overall survival in metastatic castration-resistant prostate cancer when compared to standard care regimens, establishing it as a validated treatment paradigm [3] [4].
Prostate-specific membrane antigen-617 emerged from systematic optimization of earlier prostate-specific membrane antigen-targeting agents, particularly through strategic redesign of the linker architecture. Initial compounds like Prostate-specific membrane antigen-11 utilized aliphatic carbon chain linkers (6-aminohexanoic acid), which demonstrated substantial renal retention and suboptimal tumor-to-background ratios [5]. The critical breakthrough came with the incorporation of 2-naphthyl-L-alanine within the linker region, based on computational modeling of prostate-specific membrane antigen's accessory hydrophobic pocket (S1 binding site) [5] [8].
Table 1: Structural Evolution of Prostate-Specific Membrane Antigen-Targeting Ligands
Compound | Binding Motif | Linker Structure | Chelator |
---|---|---|---|
Prostate-specific membrane antigen-11 | Glu-urea-Lys | 6-Ahx | HBED-CC |
Prostate-specific membrane antigen-I&T | Glu-urea-Lys | 4-{[(carboxymethyl)carbamoyl]methyl}-1-carboxymethyl-piperazine | DOTAGA |
Prostate-specific membrane antigen-617 | Glu-urea-Lys | 2-Nal-Tranexamic acid | DOTA |
Crystal structure analysis revealed that 2-naphthyl-L-alanine's polycyclic aromatic system engages in pi-stacking interactions with Phe546 and Trp541 within prostate-specific membrane antigen's hydrophobic subpocket, enhancing binding stability [5]. Subsequent addition of tranexamic acid (a trans-4-aminomethylcyclohexanecarboxylic acid derivative) provided secondary hydrophobic contacts while reducing overall dipole moment, thereby decreasing renal tubular reabsorption. This structural configuration, when coupled with the macrocyclic chelator DOTA, created a molecule with optimized pharmacokinetics for both diagnostic (Gallium-68) and therapeutic (Lutetium-177) applications [8] [5].
Linker engineering directly governs the therapeutic efficacy of prostate-specific membrane antigen-radioligands through multiple physicochemical parameters:
Table 2: Impact of Linker Modifications on Targeting Properties
Analog | Linker Variation | Affinity (nM) | Tumor Uptake (%ID/g) | Tumor:Kidney Ratio |
---|---|---|---|---|
Prostate-specific membrane antigen-617 | 2-Nal-Tranexamic acid | 2.34 ± 2.94 | 9 ± 3 (3h) | 0.69 |
BQ7859 (Tyrosine analog) | 2-Nal-L-Tyrosine | Comparable | 1.70 ± 0.13 (2h) | 13.87 (Tumor:Muscle) |
BQ7876 (DOTA variant) | Identical to PSMA-617 | 59 | 13 ± 3 (kidney) | Not superior to PSMA-617 |
Recent preclinical studies demonstrate that substituting tranexamic acid with natural amino acids further enhances targeting precision. The tyrosine-containing analog BQ7859 (2-naphthyl-L-alanine-L-tyrosine linker) exhibits superior tumor-to-muscle (13.87 ± 11.20) and tumor-to-kidney (0.20 ± 0.08) ratios at 60 minutes post-injection compared to Prostate-specific membrane antigen-617, attributed to tyrosine's phenolic hydroxyl group increasing hydrophilicity [5] [6]. Similarly, radiohybrid variants like rhProstate-specific membrane antigen-10.1 incorporate hydrophilic spacers that reduce renal uptake by 6.4-fold while maintaining high tumor retention [2].
Emerging linker innovations focus on alpha-emitting conjugates, where the shorter tissue penetration range necessitates more precise subcellular localization. [9] demonstrates that Lead-212-labeled Prostate-specific membrane antigen-AB001 (sharing Prostate-specific membrane antigen-617's glutamate-urea-lysine motif but with modified linker-chelation chemistry) achieves 47-day median survival in disseminated models compared to 27 days with Lutetium-177-Prostate-specific membrane antigen-617, highlighting how linker adaptations for different radioisotopes can dramatically influence therapeutic outcomes [9]. These advances underscore the linker's central role in balancing molecular recognition, pharmacokinetics, and cytotoxic efficacy within prostate-specific membrane antigen-targeted theranostics.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0